molecular formula C24H19NO7S B1669351 CVT-10216 CAS No. 1005334-57-5

CVT-10216

Cat. No.: B1669351
CAS No.: 1005334-57-5
M. Wt: 465.5 g/mol
InChI Key: YYOOFJZTRCPVFD-UHFFFAOYSA-N
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Future Directions

The potential applications of this compound would likely depend on its biological activity. Compounds with similar functional groups are often studied for their potential as pharmaceuticals, so this could be a possible area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CVT-10216 involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the core structure: This involves the construction of the benzopyran ring system, which is central to the molecule.

    Functionalization: Introduction of functional groups such as the sulfonamide and carboxylic acid groups.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CVT-10216 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although this is not a primary reaction pathway.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or nitration reagents can be used for substitution reactions on the aromatic rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, CVT-10216 is used as a tool compound to study the inhibition of aldehyde dehydrogenase enzymes. Its selective inhibition properties make it valuable for understanding enzyme kinetics and mechanisms.

Biology

Biologically, this compound is significant in studying the metabolic pathways involving aldehyde dehydrogenase. It helps in elucidating the role of these enzymes in various physiological and pathological processes.

Medicine

In medicine, this compound has potential therapeutic applications in treating alcohol use disorders and anxiety. Its ability to reduce alcohol consumption and exhibit anxiolytic effects has been demonstrated in animal models .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals targeting aldehyde dehydrogenase enzymes. Its selective inhibition properties make it a candidate for drug development programs.

Comparison with Similar Compounds

Similar Compounds

    Disulfiram: Another aldehyde dehydrogenase inhibitor used in the treatment of alcohol dependence.

    Daidzin: A natural compound that inhibits aldehyde dehydrogenase and reduces alcohol consumption.

    Cyanamide: An inhibitor of aldehyde dehydrogenase used in the treatment of alcohol dependence.

Uniqueness

CVT-10216 is unique due to its high selectivity and reversible inhibition of ALDH-2. Unlike disulfiram, which has a broad inhibitory effect on multiple enzymes, this compound specifically targets ALDH-2 with minimal off-target effects . This selectivity makes it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[3-[4-(methanesulfonamido)phenyl]-4-oxochromen-7-yl]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7S/c1-33(29,30)25-18-7-5-16(6-8-18)21-14-32-22-12-19(9-10-20(22)23(21)26)31-13-15-3-2-4-17(11-15)24(27)28/h2-12,14,25H,13H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOOFJZTRCPVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005334-57-5
Record name CVT-10216
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005334575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CVT-10216
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H432757X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of prop-2-enyl 3-[(3-{4-[(methylsulfonyl)amino]phenyl}-4-oxochromen-7-yloxy)methyl]benzoate (88.8 mg, 0.176 mmol), tetrakis(triphenyl-phosphine)palladium(0) (10 mg, 0.009 mmol) in dry tetrahydrofuran 2 ml) was added morpholine (77 mg, 0.88 mmol), and the mixture was stirred at room temperature under argon for 2 hours. Solvent was then removed reduced pressure, and the residue dissolved in acetone, mixed with silica gel, the solvent removed under reduced pressure, and the silica gel eluted with methylene chloride/methanol (95/5) containing 1% acetic acid, to provide 3-[(3-{4-[(methylsulfonyl)amino]phenyl}-4-oxochromen-7-yloxy)methyl]benzoic acid; 1H NMR (400 MHz, DMSO-d6) δ: 13.1 (br s, 1H), 9.84 (s, 1H), 8.47 (s, 1H), 8.08-8.06 (m, 2H), 7.94 (d, 1H, J=7.8 Hz), 7.76 (d, 1H, J=7.7 Hz), 7.58-7.45 (m, 3H), 7.30 (d, 1H, J=1.8 Hz), 7.27 (d, 2H, J=8.5 Hz), 7.20 (dd, 1H, J=1.8 Hz, J=8.9 Hz), 5.38 (s, 2H), 3.03 (s, 3H). (ESI) m/z 466 (M+H)+.
Name
prop-2-enyl 3-[(3-{4-[(methylsulfonyl)amino]phenyl}-4-oxochromen-7-yloxy)methyl]benzoate
Quantity
88.8 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium(0)
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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